5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
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Overview
Description
5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is an organic compound that features both an isoxazole ring and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. The process would also involve rigorous purification steps, such as recrystallization or chromatography, to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can react with the boronate ester group under mild conditions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted boronate esters.
Scientific Research Applications
5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has several applications in scientific research:
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole depends on its application:
In Organic Synthesis: Acts as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds.
In Biological Systems: May interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1H-tetrazole
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is unique due to the combination of the isoxazole ring and the boronate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C15H18BNO3 |
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Molecular Weight |
271.12 g/mol |
IUPAC Name |
5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)13-10-12(18-17-13)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI Key |
DSNDCIAPTCQJQE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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